4-fluoro-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide
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Overview
Description
4-FLUORO-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Pentyl Group: The pentyl group is introduced via alkylation reactions using appropriate alkyl halides.
Fluorination: The fluorine atom is introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amidation: The final step involves the formation of the amide bond between the benzimidazole derivative and the fluorobenzamide using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols can replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
4-FLUORO-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a similar core structure.
Mebendazole: An antiparasitic drug with a benzimidazole core.
Albendazole: Another antiparasitic drug with a benzimidazole core.
Thiabendazole: A benzimidazole derivative used as an antifungal agent.
Uniqueness
4-FLUORO-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is unique due to the presence of the fluorine atom and the pentyl group, which can significantly influence its biological activity and chemical properties compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C21H24FN3O |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-fluoro-N-[1-(1-pentylbenzimidazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C21H24FN3O/c1-3-4-7-14-25-19-9-6-5-8-18(19)24-20(25)15(2)23-21(26)16-10-12-17(22)13-11-16/h5-6,8-13,15H,3-4,7,14H2,1-2H3,(H,23,26) |
InChI Key |
ISXSMOAPRHDTFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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